REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH:4]=[C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]2([CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:6]1.FC(F)(F)C(OC(=O)C(F)(F)F)=[O:21].C(=O)([O-])[O-].[Na+].[Na+]>C(OCC)C>[CH3:1][NH:2][CH2:3][CH:4]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]2([CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:6]=1)[OH:21] |f:2.3.4|
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Name
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N-Methyl-2-[spiro(cyclopentane-1,1'-indene)-3'-yliden]ethylamine
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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CNCC=C1CC2(C3=CC=CC=C13)CCCC2
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Name
|
|
Quantity
|
6 g
|
Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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8 mL
|
Type
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reactant
|
Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
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with stirring at about 20° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solid is filtered off
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Type
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CUSTOM
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Details
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the solvent is evaporated from the filtrate
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Type
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DISSOLUTION
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Details
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The crude N-trifluoroacetyl-N-methylspiro(cyclopentane-1,1'-indan)-3'-ylideneethylamine is dissolved in dichloromethane (100 ml)
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Type
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ADDITION
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Details
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added to sodium bicarbonate solution (40 ml; 0.5 M)
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Type
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ADDITION
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Details
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treated in portions with m-chloroperbenzoic acid (50%; 3.4 g)
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Type
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STIRRING
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Details
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After stirring for 2 hours
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Duration
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2 h
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Type
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WASH
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Details
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the solution is washed with saturated sodium carbonate solution and water
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Type
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DRY_WITH_MATERIAL
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Details
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dried with sodium sulphate
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Type
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FILTRATION
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Details
|
After filtration
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Type
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CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
DISSOLUTION
|
Details
|
The crude epoxy compound is dissolved in tetrahydrofuran (100 ml)
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Type
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ADDITION
|
Details
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treated with perchloric acid (10 drops) at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent the remaining crude 2-(N-methyltrifluoroacetamido)-1-[spiro(cyclopentane-1,1'-indene)-3'-yl]-ethanol
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Type
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DISSOLUTION
|
Details
|
is dissolved in a mixture of methanol (20 ml), water (50 ml) and potassium carbonate (10 g)
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Type
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STIRRING
|
Details
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stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The methanol is evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the free amine is extracted into dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with sodium sulphate the solvent
|
Type
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CUSTOM
|
Details
|
is evaporated
|
Type
|
CUSTOM
|
Details
|
The title compound is crystallized from diisopropyl ether
|
Name
|
|
Type
|
|
Smiles
|
CNCC(O)C1=CC2(C3=CC=CC=C13)CCCC2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |